4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by an isoindoline nucleus and multiple chlorine substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . For instance, a reaction between phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid under a nitrogen atmosphere at 220°C can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer efficient pathways for constructing complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield less chlorinated derivatives.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium for lithiation, and various halogenating agents for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of protein kinases and other enzymes, affecting various cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: Similar in structure but with an imidazole group instead of a furan ring.
Phthalide, 4,5,6,7-tetrachloro-: Shares the tetrachlorophthalide core but lacks the furan substitution.
Uniqueness
4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential for diverse applications in various fields .
Properties
CAS No. |
89811-32-5 |
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Molecular Formula |
C13H5Cl4NO3 |
Molecular Weight |
365.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(furan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H5Cl4NO3/c14-8-6-7(9(15)11(17)10(8)16)13(20)18(12(6)19)4-5-2-1-3-21-5/h1-3H,4H2 |
InChI Key |
AEHYGFLIQHNINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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